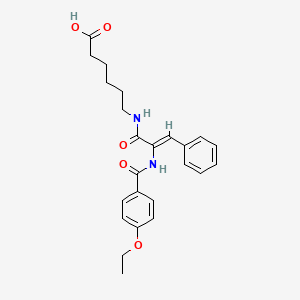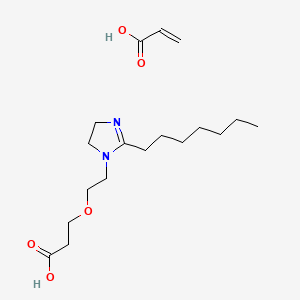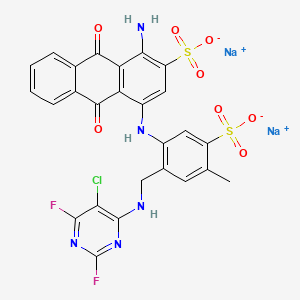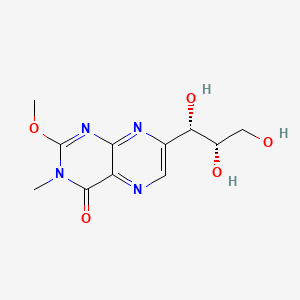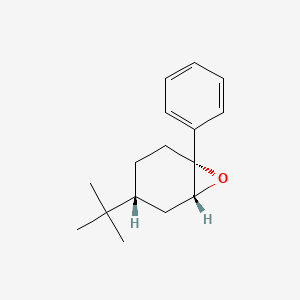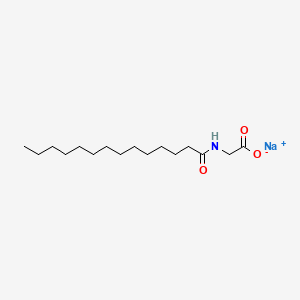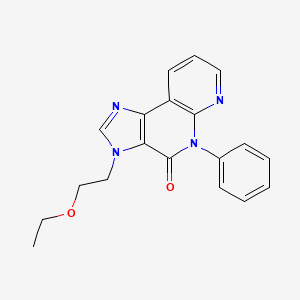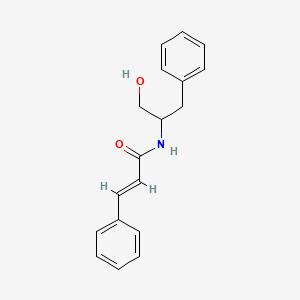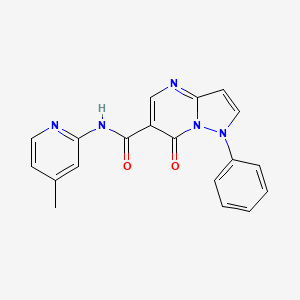
Thiomorpholine, 4-(4-(4,5-dimethoxy-3,6-dioxo-2-methyl-1,4-cyclohexadien-1-yl)-1-oxo-4-phenylbutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tiomorfolina, 4-(4-(4,5-dimetoxi-3,6-dioxo-2-metil-1,4-ciclohexadieno-1-il)-1-oxo-4-fenilbutil)- es un complejo compuesto orgánico que presenta un anillo de tiomorfolina y una porción de ciclohexadieno sustituida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de este compuesto normalmente implica reacciones orgánicas de varios pasos. Los materiales de partida podrían incluir tiomorfolina y varios derivados del benceno sustituidos. Los pasos clave podrían incluir:
Formación del anillo de tiomorfolina: Esto podría lograrse mediante reacciones de ciclización.
Reacciones de sustitución: Introduciendo el grupo 4,5-dimetoxi-3,6-dioxo-2-metil-1,4-ciclohexadieno-1-il.
Reacciones de acoplamiento: Uniendo el grupo 1-oxo-4-fenilbutil.
Métodos de producción industrial
Los métodos de producción industrial probablemente implicarían optimizar la ruta sintética para escalabilidad, incluido el uso de catalizadores, disolventes y condiciones de reacción que maximicen el rendimiento y la pureza, al mismo tiempo que minimizan el costo y el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos metoxi o en la porción de ciclohexadieno.
Reducción: Las reacciones de reducción podrían dirigirse a los grupos carbonilo.
Sustitución: Podrían ocurrir varias reacciones de sustitución, especialmente en el anillo aromático.
Reactivos y condiciones comunes
Agentes oxidantes: Como el permanganato de potasio o el trióxido de cromo.
Agentes reductores: Como el borohidruro de sodio o el hidruro de litio y aluminio.
Catalizadores: Paladio sobre carbono (Pd/C) para reacciones de hidrogenación.
Productos principales
Los productos principales dependerían de las reacciones y condiciones específicas utilizadas. Por ejemplo, la oxidación podría producir quinonas, mientras que la reducción podría producir alcoholes o alcanos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto podría utilizarse como bloque de construcción para moléculas más complejas o como reactivo en varias reacciones orgánicas.
Biología
En la investigación biológica, podría investigarse su potencial como agente farmacéutico, particularmente si exhibe bioactividad como propiedades antimicrobianas o anticancerígenas.
Medicina
Si el compuesto muestra una actividad biológica prometedora, podría desarrollarse en un candidato a fármaco para tratar diversas enfermedades.
Industria
En la industria, podría utilizarse en la síntesis de materiales avanzados o como producto químico especializado en diversas aplicaciones.
Mecanismo De Acción
El mecanismo de acción dependería del contexto biológico o químico específico. Por ejemplo, si el compuesto actúa como un inhibidor enzimático, podría unirse al sitio activo de la enzima y prevenir la unión del sustrato. Los objetivos moleculares y las vías involucradas deberían aclararse mediante estudios experimentales.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de tiomorfolina: Otros compuestos con un anillo de tiomorfolina.
Derivados de ciclohexadieno: Compuestos con porciones de ciclohexadieno sustituidas similares.
Singularidad
La singularidad de este compuesto podría residir en su patrón de sustitución específico y la combinación de grupos funcionales, lo que podría conferir reactividad química o actividad biológica únicas.
Conclusión
Tiomorfolina, 4-(4-(4,5-dimetoxi-3,6-dioxo-2-metil-1,4-ciclohexadieno-1-il)-1-oxo-4-fenilbutil)- es un compuesto complejo y potencialmente valioso con aplicaciones en diversos campos.
Propiedades
Número CAS |
111885-17-7 |
|---|---|
Fórmula molecular |
C23H27NO5S |
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
2,3-dimethoxy-5-methyl-6-(4-oxo-1-phenyl-4-thiomorpholin-4-ylbutyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C23H27NO5S/c1-15-19(21(27)23(29-3)22(28-2)20(15)26)17(16-7-5-4-6-8-16)9-10-18(25)24-11-13-30-14-12-24/h4-8,17H,9-14H2,1-3H3 |
Clave InChI |
IZTSBBOZJVITSZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C(=C(C1=O)OC)OC)C(CCC(=O)N2CCSCC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


